molecular formula C12H7BrF4O4S B13689334 8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate

8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate

Cat. No.: B13689334
M. Wt: 403.15 g/mol
InChI Key: GBVDFIDIRKIBDA-UHFFFAOYSA-N
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Description

8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate is a complex organic compound with the molecular formula C12H7BrF4O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-naphthyl Trifluoromethanesulfonate
  • 1-Naphthalenol, 8-bromo-2-fluoro-6-methoxy-

Uniqueness

8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H7BrF4O4S

Molecular Weight

403.15 g/mol

IUPAC Name

(8-bromo-2-fluoro-6-methoxynaphthalen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C12H7BrF4O4S/c1-20-7-4-6-2-3-9(14)11(10(6)8(13)5-7)21-22(18,19)12(15,16)17/h2-5H,1H3

InChI Key

GBVDFIDIRKIBDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=C2OS(=O)(=O)C(F)(F)F)F)Br

Origin of Product

United States

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